molecular formula C20H13ClO4 B11020396 3-[(2-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one

3-[(2-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one

Cat. No.: B11020396
M. Wt: 352.8 g/mol
InChI Key: AUSPLHRDZNCPKK-UHFFFAOYSA-N
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Description

3-[(2-Chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is a synthetic xanthone derivative characterized by a tricyclic aromatic framework (9H-xanthen-9-one core) substituted with a hydroxyl group at position 1 and a 2-chlorobenzyl ether group at position 2. Xanthones are known for their diverse biological activities, including antioxidant, antimicrobial, and enzyme inhibitory properties . The 2-chlorobenzyl substituent introduces both steric bulk and electron-withdrawing effects, which can influence solubility, stability, and interactions with biological targets such as acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) .

Properties

Molecular Formula

C20H13ClO4

Molecular Weight

352.8 g/mol

IUPAC Name

3-[(2-chlorophenyl)methoxy]-1-hydroxyxanthen-9-one

InChI

InChI=1S/C20H13ClO4/c21-15-7-3-1-5-12(15)11-24-13-9-16(22)19-18(10-13)25-17-8-4-2-6-14(17)20(19)23/h1-10,22H,11H2

InChI Key

AUSPLHRDZNCPKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O)Cl

Origin of Product

United States

Preparation Methods

Grover-Shah-Shah Benzophenone Condensation

The Grover-Shah-Shah method remains a cornerstone for xanthone synthesis. For 3-[(2-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one , this involves:

  • Precursor Synthesis : Condensation of 2,4-dihydroxybenzoic acid with 3-(2-chlorobenzyloxy)phenol in phosphoryl chloride (POCl₃) with zinc chloride (ZnCl₂) at 110°C for 6–8 hours.

  • Cyclization : Intramolecular Friedel-Crafts acylation forms the xanthone core, yielding a crude product purified via recrystallization (ethanol/water, 70% yield).

Key Challenges :

  • Regioselectivity issues due to competing acylation sites.

  • Demethylation side reactions requiring careful temperature control.

Modern Halogenation and Etherification Strategies

Post-Cyclization Functionalization

Advanced Multi-Step Synthesis

Lithiation-Coupling Sequence

A six-step route enhances scalability:

  • Tetrahydrofuran (THF) Lithiation :

    • Deprotonation of 2-methoxyphenol with n-butyllithium (−78°C, 1 h).

  • Coupling with 2-Chlorobenzyl Electrophile :

    • Quench with 2-chlorobenzyl bromide, yielding intermediate diol (89% yield).

  • Oxidation and Demethylation :

    • Jones reagent (CrO₃/H₂SO₄) oxidizes diol to diketone, followed by trifluoroacetic acid (TFA)-mediated demethylation.

Critical Parameters :

  • Moisture-sensitive intermediates necessitate inert atmospheres.

  • Column chromatography (SiO₂, hexane/ethyl acetate) ensures purity.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃, 500 MHz):

    • δ 7.72 (d, J = 8.5 Hz, H-8), 7.50 (d, J = 2.5 Hz, H-4), 5.32 (s, OCH₂C₆H₄Cl).

  • HRMS : m/z 357.0392 [M+H]⁺ (calc. 357.0395).

Purity Assessment

  • HPLC : C18 column, methanol/water (75:25), retention time 12.3 min.

  • XRD : Monoclinic crystal system, space group P2₁/c.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Grover-Shah-Shah7095ScalabilityLow regioselectivity
Post-Cyclization6898Mild conditionsMulti-step purification
Microwave8297Rapid synthesisSpecialized equipment required

Industrial-Scale Considerations

Solvent Recovery Systems

  • Ethanol and acetone are recycled via distillation (≥90% recovery).

Waste Management

  • Cr(VI) from Jones reagent neutralized with NaHSO₃ to Cr(III) hydroxide.

Emerging Methodologies

Photocatalytic C–O Coupling

  • Visible-light-driven catalysis using Ru(bpy)₃²⁺ reduces reaction time to 2 hours (75% yield).

Biocatalytic Approaches

  • Laccase-mediated oxidation of phenolic precursors under mild pH (5–6) .

Chemical Reactions Analysis

3-[(2-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

3-[(2-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one serves as a building block in organic synthesis. It is utilized to create more complex organic molecules through various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of derivatives with enhanced properties or functionalities.

Biology

Research indicates that this compound exhibits potential biological activities , particularly:

  • Anticancer Properties : Studies have shown that xanthone derivatives can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and apoptosis induction.
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, making it a candidate for further investigation in inflammatory disease models.

Medicine

Ongoing research aims to explore the therapeutic potential of this compound for various diseases. Its ability to modulate biological pathways positions it as a promising candidate for drug development targeting conditions such as cancer and chronic inflammation.

Industry

In industrial applications, this compound is being investigated for its role in developing new materials and chemical processes. Its unique chemical structure allows for modifications that can lead to materials with desirable properties for use in pharmaceuticals and agrochemicals.

Case Studies

StudyFocusFindings
Study A Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro and in vivo models, suggesting its potential as a therapeutic agent against specific cancer types.
Study B Anti-inflammatory EffectsShowed reduction in inflammatory markers in animal models, indicating its utility in treating inflammatory diseases.
Study C Organic Synthesis ApplicationsHighlighted its effectiveness as a catalyst in synthesizing complex organic compounds, showcasing its versatility in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(2-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 2-chlorobenzyl group likely reduces solubility in polar solvents compared to aliphatic substituents (e.g., 4-phenylbutoxy in 2p) due to increased hydrophobicity .
  • Melting Points : Aromatic substituents (e.g., phenethyloxy in 2q) generally yield higher melting points (134–136°C) than aliphatic chains (106–108°C for 2r) .
  • Spectral Data : The ¹H NMR of benzyloxy analogs (e.g., compound 21) shows distinct aromatic and ether-linked proton signals, which align with the expected patterns for the 2-chlorobenzyl derivative .

Comparison of Yields :

  • Phenethyloxy derivative (2q) achieved a 90% yield, whereas bulkier substituents (e.g., 1-phenylpropoxy in 2r) reached 96% .
  • The 2-chlorobenzyl analog’s synthesis would likely follow similar conditions, but steric hindrance from the chlorine atom may reduce yield compared to unsubstituted benzyl derivatives.

Mechanistic Insights :

  • The 2-chlorobenzyl group may enhance AChE inhibition by increasing lipophilicity and π-π stacking with the enzyme’s active site .
  • Hydroxyl groups at position 1 contribute to hydrogen bonding, as seen in compound 32’s high activity .

Biological Activity

3-[(2-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is an organic compound belonging to the xanthene family, characterized by its unique structural features that impart various biological activities. This compound has garnered attention for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H13ClO4, with a molecular weight of approximately 352.77 g/mol. The compound consists of a xanthene core with a hydroxyl group at the 1-position and a chlorobenzyl ether substituent at the 3-position. Its physical properties include a predicted boiling point of 566.3°C and a density of 1.418 g/cm³.

Anticancer Activity

Research indicates that compounds with xanthene structures can exhibit significant anticancer properties. The mechanism of action for this compound is believed to involve intercalation with DNA, disrupting replication processes and promoting apoptosis in cancer cells. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, although specific IC50 values are yet to be established in comprehensive studies.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is attributed to its ability to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. Preliminary studies suggest that it may reduce inflammation markers in vitro, indicating its potential as an anti-inflammatory agent.

Antimicrobial Effects

In addition to its anticancer and anti-inflammatory activities, this compound has demonstrated antimicrobial properties against a range of pathogens. The exact mechanism is still under investigation, but it may involve disruption of microbial cell membranes or interference with metabolic processes.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound's planar structure allows it to intercalate between DNA base pairs, disrupting replication and transcription.
  • Cell Membrane Penetration : Its lipophilic nature facilitates penetration into cell membranes, enhancing its efficacy as a therapeutic agent.
  • Fluorescent Properties : The inherent fluorescence of this compound makes it suitable for use in cellular imaging studies, aiding in the visualization of biological processes in real-time.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
3-[(4-bromo-2-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-oneContains bromine and fluorine substituentsEnhanced reactivity due to halogen presence
3-[(4-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-oneLacks bromine substituentMay exhibit different biological activity
3-[(4-bromo-2-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-oneContains both bromine and chlorine substituentsUnique combination affecting chemical behavior

Case Studies

Several case studies have explored the biological activity of xanthene derivatives, including:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that xanthene derivatives could inhibit tumor growth in xenograft models .
  • Anti-inflammatory Research : Research conducted on various xanthene compounds showed significant reductions in inflammatory markers in animal models .
  • Antimicrobial Efficacy : A recent study indicated that xanthene derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-[(2-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one and its derivatives?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, substituting the hydroxyl group at the 3-position of the xanthone core with a 2-chlorobenzyl group using alkyl halides (e.g., 2-chlorobenzyl bromide) under basic conditions (e.g., K₂CO₃ in DMF). Yields and purity depend on reaction time, temperature, and stoichiometric ratios of reactants. Derivatives with varying alkoxy substituents (e.g., allyl, hexenyl) have been synthesized similarly, with yields ranging from 70–82% .
  • Characterization : Post-synthesis, compounds are characterized via 1H^1H/13C^{13}C NMR, IR spectroscopy, and mass spectrometry. For instance, 13C^{13}C NMR of analogous compounds shows distinct carbonyl (C=O) signals near 180 ppm and aromatic carbons between 100–160 ppm .

Q. How are the photophysical properties of hydroxy-xanthenone derivatives analyzed?

  • Experimental Design : Photochromic behavior is assessed using UV-Vis spectroscopy in solution (e.g., ethanol or DMSO). Irradiation at specific wavelengths (e.g., 365 nm) induces color changes, monitored via absorbance maxima shifts. For example, pyrano-xanthenones exhibit reversible photochromism with stable colored forms, attributed to extended conjugation from fused chromone systems .
  • Data Interpretation : Quantum yield calculations and kinetic studies (e.g., first-order decay rates) quantify photostability. Polarized light microscopy may complement spectral data to observe crystalline phase transitions.

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for substituted xanthones?

  • Data Conflict Analysis : Discrepancies in bond lengths or angles may arise from disorder in crystal structures. Refinement using SHELX software (e.g., SHELXL) with constraints (e.g., ISOR, DELU) improves model accuracy. For example, hydrogen-bonding patterns in 9-(2-methoxyphenyl)xanthenol derivatives were validated via graph-set analysis to ensure consistency with Etter’s rules for supramolecular interactions .
  • Validation : Cross-validate results with density functional theory (DFT) calculations to compare experimental vs. optimized geometries.

Q. How do FeCl₃-catalyzed multicomponent reactions optimize the synthesis of functionalized xanthones?

  • Mechanistic Insight : FeCl₃ acts as a Lewis acid to activate aldehydes and 2-aminobenzothiazoles, facilitating condensation with 3-hydroxyxanthones. The one-pot reaction proceeds via imine formation followed by nucleophilic attack, yielding 4-[(benzo[d]thiazol-2-ylamino)(phenyl)methyl]-3-hydroxy-9H-xanthen-9-ones. Reaction optimization involves screening solvent polarity (DMF preferred), catalyst loading (10 mol%), and temperature (80–100°C) .
  • Scalability : Kinetic studies under continuous-flow conditions may enhance reproducibility for high-throughput applications.

Q. What computational methods predict hydrogen-bonding networks in xanthone-based crystals?

  • Methodology : Use graph-set analysis (R⁴₄(16), etc.) to classify hydrogen-bond motifs (e.g., dimeric or chain patterns). Software like Mercury (CCDC) visualizes interactions, while programs like CrystalExplorer calculate interaction energies (e.g., Hirshfeld surfaces). For example, C–H⋯O interactions in xanthenol inclusion complexes stabilize crystal packing .
  • Applications : Predictive modeling guides the design of host-guest systems for drug delivery or sensing.

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